molecular formula C4H8N4O4 B135595 Allantoic acid CAS No. 99-16-1

Allantoic acid

Cat. No. B135595
CAS RN: 99-16-1
M. Wt: 176.13 g/mol
InChI Key: NUCLJNSWZCHRKL-UHFFFAOYSA-N
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Description

Allantoic acid is a compound that has been identified as a major constituent of the xylem sap of many species of trees and is considered an important trans-locatory form of nitrogen . It is a product of purine metabolism, and in the context of plants, it is believed to be synthesized from simpler molecules such as urea, glycine, or glyoxylate rather than from purine catabolism, which is the case in animals . Allantoic acid is also an intermediate in the degradation of allantoin to glyoxylic acid and urea in animals, plants, and bacteria .

Synthesis Analysis

The synthesis of allantoic acid has been studied in various contexts. In plants, evidence suggests that allantoic acid can be formed from adenine in the leaves of silver maple . In microbial fermentation, allantoic acid is an intermediate in the conversion of allantoin to oxamate . For synthetic purposes, allantoin, which can be converted to allantoic acid, has been produced by condensation of glyoxylic acid with urea using different catalysts, including nitro-sulfuric acid and a mixture of sulfuric acid and phosphoric acid .

Molecular Structure Analysis

The molecular structure of allantoic acid is derived from its precursor allantoin. Allantoin itself is synthesized from uric acid, and the structure of allantoin has been confirmed through various analytical methods such as melting point tests, elemental analysis, and infrared spectroscopy . The conversion of uric acid into allantoin involves the formation of intermediate products such as dehydro-allantoin, depending on the conditions of the reaction .

Chemical Reactions Analysis

Allantoic acid is involved in several chemical reactions. It is an intermediate in the degradation pathway of allantoin, which is widely found in nature and arises from the oxidation of uric acid . The conversion of allantoin to allantoic acid is a step in the pathway that ultimately leads to the formation of glyoxylic acid and urea . Additionally, the oxidation of uric acid by various oxidants, such as hypochlorous acid and hydroxyl radicals, can lead to the formation of allantoin and subsequently allantoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of allantoic acid are closely related to those of allantoin, as allantoic acid is a derivative of allantoin. Allantoin is a highly polar compound, which poses challenges in its resolution from other serum constituents during analysis . The measurement of allantoin and, by extension, allantoic acid in human body fluids has been suggested as a potential index of free-radical reactions in vivo, indicating its chemical reactivity and potential as an antioxidant biomarker . The development of improved high-performance liquid chromatography (HPLC) methods has facilitated the simultaneous measurement of allantoin and uric acid in plasma, which is significant for understanding the antioxidant properties of these compounds .

Scientific Research Applications

Biomarker of Oxidative Stress

Allantoic acid, a product of uric acid oxidation, has been identified as a potential biomarker for oxidative stress in humans. Studies have shown its efficacy in indicating oxidative stress levels, particularly in urine and plasma. The development of specific assays for urinary allantoin using techniques like ultra-performance liquid chromatography-tandem mass spectrometry supports its application in high-throughput clinical studies (Tolun et al., 2010). Additionally, the measurement of allantoin in human plasma has been proposed as a marker of oxidative stress, with studies conducted on patients with chronic renal failure and non-insulin-dependent diabetes mellitus showing significant variations in allantoin levels (Kand'ár et al., 2006).

Role in Plant Stress Tolerance

In the plant kingdom, allantoic acid plays a significant role in increasing stress tolerance. For example, allantoin accumulation in Arabidopsis seedlings increases their tolerance to NaCl stress. This tolerance is associated with decreased production of superoxide and hydrogen peroxide in seedlings (Irani & Todd, 2018). Furthermore, allantoin has emerged as an important molecule involved in abiotic stress tolerance in plants, activating downstream stress-related genes (Kaur et al., 2021).

Analytical Chemistry and Pharmaceutical Industry

Allantoic acid's role extends to the pharmaceutical and cosmetic industry. A study developed a sustainable continuous flow approach for producing allantoin, emphasizing its importance in these industries (Salvadeo & Monbaliu, 2020). Additionally, the extraction and quantification of allantoin in various species, including its presence in comfrey, highlight its therapeutic and cosmetic significance (Mazzafera et al., 2008).

Role in Human Health

Allantoin's role in human health has been explored through various studies. For instance, the association of allantoin with carotid intima-media thickness in subclinical atherosclerosis suggests its potential as a marker for early-stage atherosclerosis (Santana et al., 2018).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Allantoin, from which Allantoic acid is derived, has emerged as a molecule involved in increasing stress tolerance in plants . It has been attributed to the role of kin recognition in plants, which highlights its role as a signal molecule that facilitates inter-plant interactions . This suggests potential future directions in the study of Allantoic acid and its role in plant stress tolerance and inter-plant communication.

properties

IUPAC Name

2,2-bis(carbamoylamino)acetic acid
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InChI

InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NUCLJNSWZCHRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(NC(=O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O4
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DSSTOX Substance ID

DTXSID3059187
Record name Bis((aminocarbonyl)amino)acetic acid
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Molecular Weight

176.13 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name Allantoic acid
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Record name Allantoic acid
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Product Name

Allantoic acid

CAS RN

99-16-1
Record name Allantoic acid
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Record name Allantoic acid
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Record name Acetic acid, 2,2-bis[(aminocarbonyl)amino]-
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Record name Bis((aminocarbonyl)amino)acetic acid
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Record name Diureidoacetic acid
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Record name ALLANTOIC ACID
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Record name Allantoic acid
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Melting Point

180 - 181 °C
Record name Allantoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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